molecular formula C14H10O3 B1595658 7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one CAS No. 21353-16-2

7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one

Cat. No.: B1595658
CAS No.: 21353-16-2
M. Wt: 226.23 g/mol
InChI Key: ICQJMFFQTDQTNL-UHFFFAOYSA-N
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Description

7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one, also known as hymecromone, is a coumarin derivative. Coumarins are a class of organic compounds characterized by a benzopyrone structure. Hymecromone is notable for its biological activities and applications in various fields, including medicine and industry .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins .

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it acts as a choleretic agent by stimulating bile production in the liver. It also exhibits enzyme inhibition properties, affecting pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one is unique due to its strong fluorescence, making it highly valuable in fluorescent probes and optical applications. Additionally, its choleretic activity sets it apart from other coumarin derivatives .

Properties

IUPAC Name

7-hydroxy-4-methylbenzo[h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c1-8-7-13(16)17-14-9(8)5-6-10-11(14)3-2-4-12(10)15/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQJMFFQTDQTNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10943914
Record name 7-Hydroxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21353-16-2
Record name NSC115556
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115556
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Hydroxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXY-4-METHYL-2H-NAPHTHO(1,2-B)PYRAN-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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